Rhodblock 1a
Rhodblock 1a
Potent inhibitor of the Rho pathway; High Quality Biochemicals for Research Uses
Brand Name:
Vulcanchem
CAS No.:
701226-08-6
VCID:
VC0005985
InChI:
InChI=1S/C20H16N2O2/c23-20(19-12-7-13-24-19)22-18(16-10-5-2-6-11-16)14-17(21-22)15-8-3-1-4-9-15/h1-13,18H,14H2
SMILES:
C1C(N(N=C1C2=CC=CC=C2)C(=O)C3=CC=CO3)C4=CC=CC=C4
Molecular Formula:
C20H16N2O2
Molecular Weight:
316.4 g/mol
Rhodblock 1a
CAS No.: 701226-08-6
Cat. No.: VC0005985
Molecular Formula: C20H16N2O2
Molecular Weight: 316.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Potent inhibitor of the Rho pathway; High Quality Biochemicals for Research Uses |
|---|---|
| CAS No. | 701226-08-6 |
| Molecular Formula | C20H16N2O2 |
| Molecular Weight | 316.4 g/mol |
| IUPAC Name | (3,5-diphenyl-3,4-dihydropyrazol-2-yl)-(furan-2-yl)methanone |
| Standard InChI | InChI=1S/C20H16N2O2/c23-20(19-12-7-13-24-19)22-18(16-10-5-2-6-11-16)14-17(21-22)15-8-3-1-4-9-15/h1-13,18H,14H2 |
| Standard InChI Key | VEIXLXIVAMCBLZ-UHFFFAOYSA-N |
| SMILES | C1C(N(N=C1C2=CC=CC=C2)C(=O)C3=CC=CO3)C4=CC=CC=C4 |
| Canonical SMILES | C1C(N(N=C1C2=CC=CC=C2)C(=O)C3=CC=CO3)C4=CC=CC=C4 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator